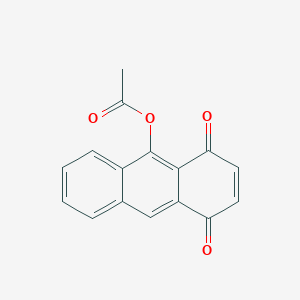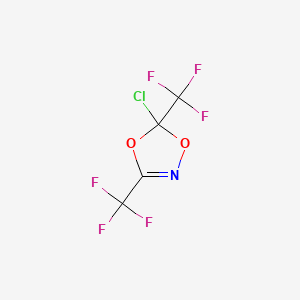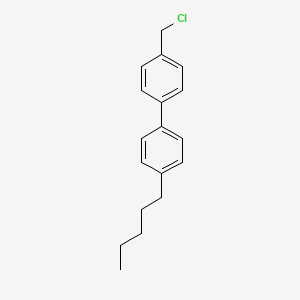
4-(Chloromethyl)-4'-pentyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a chloromethyl group attached to one benzene ring and a pentyl group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the chloromethylation of 4’-pentylbiphenyl using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl typically involves large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Major Products
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl involves its ability to undergo various chemical reactions that modify its structure and properties. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds with different biological and chemical activities . The biphenyl structure provides stability and rigidity, making it suitable for use in materials science and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-4’-pentyl-1,1’-biphenyl: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Methyl)-4’-pentyl-1,1’-biphenyl: Lacks the halogen atom, resulting in different reactivity and properties.
4-(Chloromethyl)-4’-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl is unique due to the presence of both a chloromethyl group and a pentyl group, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for versatile applications in various fields, including organic synthesis, materials science, and pharmaceuticals .
Propiedades
Número CAS |
84020-30-4 |
|---|---|
Fórmula molecular |
C18H21Cl |
Peso molecular |
272.8 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C18H21Cl/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5,14H2,1H3 |
Clave InChI |
CNKFOKGYWABUJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


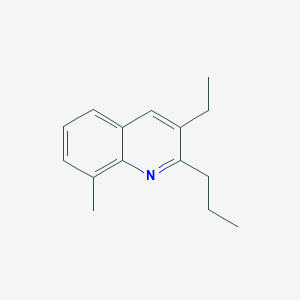
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)

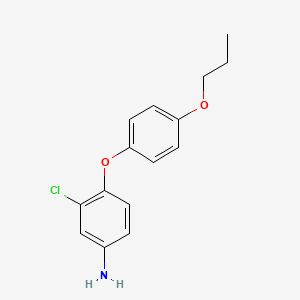
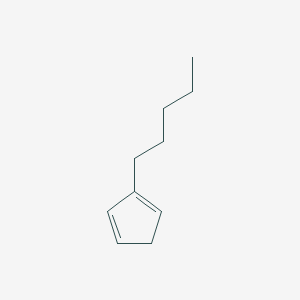

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
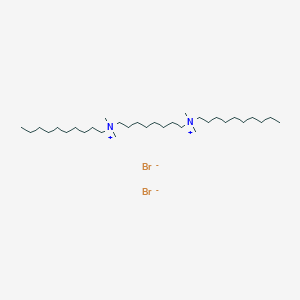
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)

